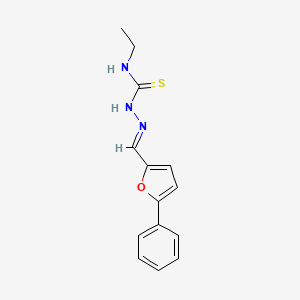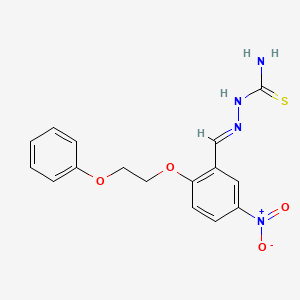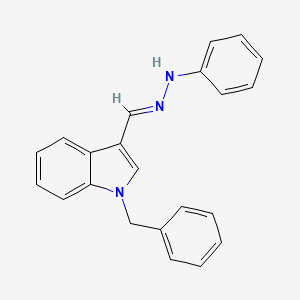![molecular formula C21H20ClN3O4 B5908241 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide, also known as CNFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CNFA is a highly potent and selective inhibitor of protein kinase C epsilon (PKCε), which is a key signaling molecule involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mecanismo De Acción
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide exerts its pharmacological effects by inhibiting the activity of PKCε, which is a member of the PKC family of serine/threonine kinases. PKCε is activated by various extracellular stimuli and regulates various cellular processes by phosphorylating downstream substrates. The inhibition of PKCε by 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide leads to the suppression of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have potent anti-proliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. In addition, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia/reperfusion injury. Furthermore, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is its high selectivity and potency for PKCε inhibition, which makes it a valuable tool for studying the role of PKCε in various cellular processes. Moreover, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have good pharmacokinetic properties, including high bioavailability and low toxicity. However, one of the limitations of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. One of the areas of interest is the development of more potent and selective PKCε inhibitors based on the structure of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. In addition, the therapeutic potential of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders needs to be further explored in preclinical and clinical studies. Moreover, the molecular mechanisms underlying the pharmacological effects of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide on PKCε need to be elucidated to identify novel downstream targets and signaling pathways.
Métodos De Síntesis
The synthesis of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide involves the reaction of 3-furylacrylic acid with 4-chloro-3-nitroaniline to obtain the corresponding amide, which is then reacted with 2-methylcyclohexylamine in the presence of cyanogen bromide to obtain 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. The overall yield of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide synthesis is around 40%, and the purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and neurodegenerative disorders. PKCε has been shown to play a crucial role in the development and progression of cancer by promoting cell survival, proliferation, and invasion. Therefore, the inhibition of PKCε by 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been explored as a potential therapeutic strategy for cancer treatment. In addition, PKCε has been implicated in the pathogenesis of cardiovascular diseases such as heart failure and atherosclerosis, and 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have cardioprotective effects in animal models. Moreover, PKCε has been shown to be involved in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease, and 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been explored as a potential therapeutic agent for these disorders.
Propiedades
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-13-4-2-3-5-18(13)24-21(26)15(12-23)10-16-7-9-20(29-16)14-6-8-17(22)19(11-14)25(27)28/h6-11,13,18H,2-5H2,1H3,(H,24,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNEJBWQCOFBD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)

![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)

![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)

![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)

![N-{2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908245.png)